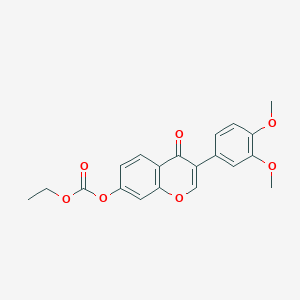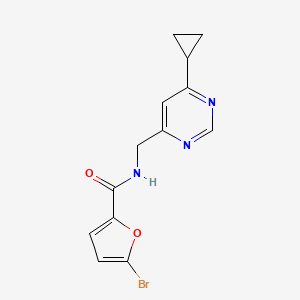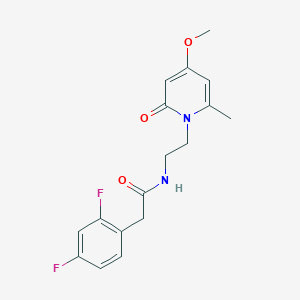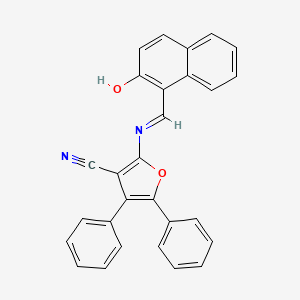
3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of chromone (4H-chromen-4-one) with a 3,4-dimethoxyphenyl group and an ethyl carbonate group attached. Chromones are a class of compounds with diverse biological activities . The 3,4-dimethoxyphenyl group is a common motif in natural products and pharmaceuticals, and the ethyl carbonate group could serve as a protecting group that can be removed under certain conditions .
Molecular Structure Analysis
The molecular structure analysis would involve understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used for this purpose .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The chromone core, the 3,4-dimethoxyphenyl group, and the ethyl carbonate group would all contribute to its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the molecular structure of the compound .Scientific Research Applications
Anticancer Activity
3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate: has been investigated for its potential as an anticancer agent. Researchers have studied its cytotoxic effects on tumor cells, both resistant and non-resistant. Although it didn’t enhance the cell-killing ability of Doxorubicin (DOX), it demonstrated significant DNA intercalation binding, which could be relevant for future drug development .
DNA Interaction
The compound’s interaction with DNA is noteworthy. Upon treatment, it causes DNA lengthening and viscosity increase. DNA thermal denaturation experiments revealed a substantial intercalation binding, leading to a rise in melting temperature. Understanding these interactions can inform drug design strategies for targeting DNA .
Nitrogen-Containing Heterocycles
As a nitrogen-containing heterocycle, this compound aligns with a class of molecules found in natural products and synthetic compounds. Nitrogen heterocycles play crucial roles in drug discovery, and their prevalence in FDA-approved drugs underscores their significance .
Chemical Synthesis and Characterization
The compound’s synthesis involves cyclization between a monocarbonyl curcuminoid and ethyl hydrazinobenzoate. High-performance liquid chromatography (HPLC) ensures purity (>95%). Characterization techniques include NMR, FTIR, UV-Vis, and HRMS .
Potential Drug Resistance Reversal
While it didn’t sensitize DOX-resistant breast cancer cells, exploring its synergistic activity with existing drugs could be valuable. Investigating its role in multidrug resistance (MDR) reversal remains an avenue for further research .
Curcuminoid Derivatives
This compound belongs to the curcuminoid family, which has diverse biological activities. Understanding its structure-activity relationships and exploring other curcuminoid derivatives could lead to novel therapeutic agents .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] ethyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-4-25-20(22)27-13-6-7-14-17(10-13)26-11-15(19(14)21)12-5-8-16(23-2)18(9-12)24-3/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKSEKDDGLHWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2532461.png)



![2-chloro-4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2532466.png)


![N7-(4-fluorophenyl)-N5-(1-methoxypropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2532473.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2532475.png)
![2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride](/img/structure/B2532476.png)
![4-[(1,3-Benzoxazol-2-ylamino)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2532477.png)

![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid](/img/no-structure.png)
